![molecular formula C14H15N3O3S B15161222 4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline CAS No. 844665-83-4](/img/structure/B15161222.png)
4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a methoxy group, a nitro group, and a pyridinylsulfanyl group attached to an aniline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-methoxyaniline to introduce the nitro group, followed by the introduction of the pyridinylsulfanyl group through a nucleophilic substitution reaction. The final step involves the methylation of the amino group using dimethyl sulfate or a similar methylating agent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N,N-dimethylaniline: Lacks the nitro and pyridinylsulfanyl groups.
2-Nitro-4-methoxyaniline: Lacks the dimethylamino and pyridinylsulfanyl groups.
4-Methoxy-2-nitroaniline: Lacks the dimethylamino and pyridinylsulfanyl groups.
Uniqueness
The presence of both the nitro and pyridinylsulfanyl groups in 4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline distinguishes it from other similar compounds. These functional groups contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
844665-83-4 |
|---|---|
Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
4-methoxy-N,N-dimethyl-2-nitro-5-pyridin-4-ylsulfanylaniline |
InChI |
InChI=1S/C14H15N3O3S/c1-16(2)11-9-14(21-10-4-6-15-7-5-10)13(20-3)8-12(11)17(18)19/h4-9H,1-3H3 |
InChI Key |
UMYACXUIYHJCED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1[N+](=O)[O-])OC)SC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
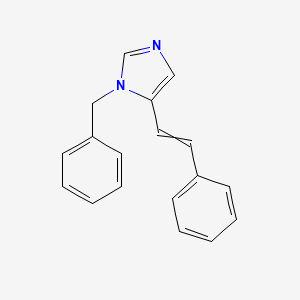
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)

![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
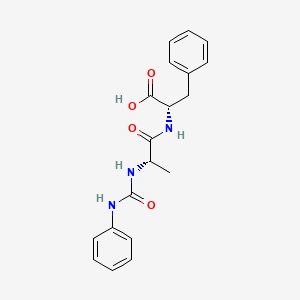
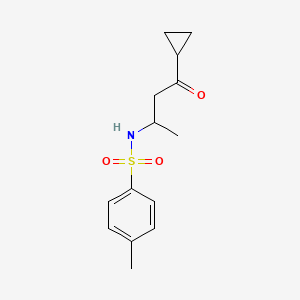
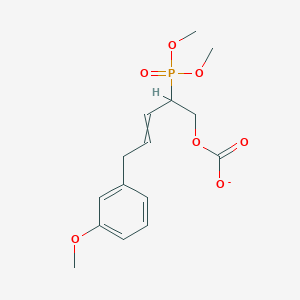
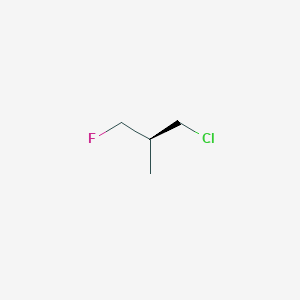
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
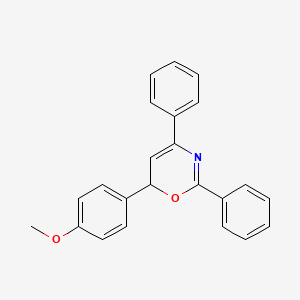

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
